Ammonium henicosafluorodecanesulphonate

描述

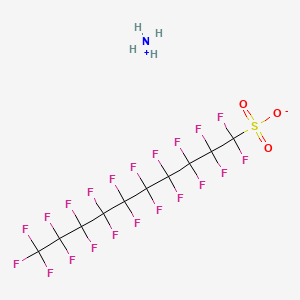

Ammonium henicosafluorodecanesulphonate (C10H4F21NO3S) is a perfluorinated sulfonic acid ammonium salt characterized by a 10-carbon alkyl chain fully substituted with 21 fluorine atoms (the prefix henicosa denotes 21 fluorines) and terminated by a sulfonate group (-SO3<sup>-</sup>) paired with an ammonium cation (NH4<sup>+</sup>). This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which exhibit exceptional thermal stability, chemical resistance, and surfactant properties due to their strong carbon-fluorine bonds .

属性

CAS 编号 |

67906-42-7 |

|---|---|

分子式 |

C10HF21O3S.H3N C10H4F21NO3S |

分子量 |

617.18 g/mol |

IUPAC 名称 |

azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate |

InChI |

InChI=1S/C10HF21O3S.H3N/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);1H3 |

InChI 键 |

KVTQOQYMILOCBD-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

产品来源 |

United States |

准备方法

Precursor Selection and Fluorination

The synthesis begins with the preparation of perfluorodecanesulfonyl fluoride (PFDSF), a key intermediate. Electrochemical fluorination (ECF) is the primary method for introducing fluorine atoms into the hydrocarbon backbone. In this process, decanesulfonyl chloride undergoes fluorination in anhydrous hydrogen fluoride (HF) at temperatures between −10°C and 0°C. The reaction is conducted in specialized nickel reactors to withstand corrosive conditions:

$$

\text{C}{10}\text{H}{21}\text{SO}2\text{Cl} + 21\ \text{F}2 \rightarrow \text{C}{10}\text{F}{21}\text{SO}_2\text{F} + \text{HCl} + \text{HF}

$$

Yields typically range from 50% to 70%, with byproducts including shorter-chain perfluoroalkyl sulfonyl fluorides.

Hydrolysis to Perfluorodecanesulfonic Acid

The sulfonyl fluoride intermediate is hydrolyzed to perfluorodecanesulfonic acid (PFDS) using aqueous sodium hydroxide under reflux conditions (80–100°C for 12–24 hours):

$$

\text{C}{10}\text{F}{21}\text{SO}2\text{F} + 2\ \text{NaOH} \rightarrow \text{C}{10}\text{F}{21}\text{SO}3\text{Na} + \text{NaF} + \text{H}_2\text{O}

$$

The sodium salt is subsequently converted to the free acid via treatment with concentrated sulfuric acid.

Neutralization to Ammonium Salt

The final step involves neutralizing perfluorodecanesulfonic acid with ammonium hydroxide:

$$

\text{C}{10}\text{F}{21}\text{SO}3\text{H} + \text{NH}4\text{OH} \rightarrow \text{C}{10}\text{F}{21}\text{SO}3\text{NH}4 + \text{H}_2\text{O}

$$

This exothermic reaction is performed at 25–40°C to prevent thermal degradation. The product is isolated via rotary evaporation and recrystallized from a methanol-water mixture.

Optimization of Reaction Parameters

Electrochemical Fluorination Efficiency

Critical factors influencing ECF efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents side reactions |

| Current Density | 10–20 mA/cm² | Maximizes fluorination |

| HF Purity | ≥99.9% | Reduces impurities |

Lower temperatures minimize chain fragmentation, while higher current densities accelerate fluorine incorporation.

Hydrolysis and Neutralization Controls

Hydrolysis efficiency depends on NaOH concentration (10–20% w/v) and reaction time. Prolonged heating (>24 hours) risks decarboxylation, while insufficient time leaves unreacted sulfonyl fluoride. Neutralization pH must be maintained at 7.0–7.5 to avoid ammonium sulfate byproducts.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water (70:30 v/v) mobile phase. This step removes residual fluorotelomers and inorganic salts.

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) : $$^{19}\text{F}$$ NMR (CFCl$$3$$ reference) shows a singlet at δ −81 ppm for CF$$3$$ groups and multiplets between δ −110 and −125 ppm for internal CF$$_2$$ units.

- Mass Spectrometry (MS) : High-resolution MS (negative ion mode) confirms the molecular ion peak at m/z 620.93 [M–NH$$_4$$]$$^-$$.

- Fourier-Transform Infrared (FTIR) : Strong absorptions at 1,235 cm$$^{-1}$$ (C–F stretch) and 1,050 cm$$^{-1}$$ (S=O asymmetric stretch).

Environmental and Regulatory Considerations

This compound’s persistence in aquatic systems necessitates strict waste management. The Norwegian Environment Agency mandates effluent concentrations below 0.1 µg/L for industrial discharges. Regulatory frameworks such as EU Regulation 2019/1021 prohibit its use in consumer products unless essential.

Applications and Alternatives

While historically used in firefighting foams and coatings, alternatives like non-fluorinated surfactants are increasingly adopted. Current research focuses on catalytic defluorination techniques to degrade PFAS wastes.

化学反应分析

Ammonium henicosafluorodecanesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions are less common but can occur under strong reducing agents.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Ammonium henicosafluorodecanesulphonate has a wide range of applications in scientific research:

Biology: In biological research, it is employed in the study of cell membranes and protein interactions.

作用机制

The mechanism of action of ammonium henicosafluorodecanesulphonate involves its interaction with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting protein function . The molecular targets include membrane proteins and enzymes, which can be modulated by the compound’s presence .

相似化合物的比较

Cationic Variations: Ammonium vs. Potassium Salts

The choice of cation significantly influences solubility and reactivity. For example:

- Potassium henicosafluorodecanesulphonate (C10H2F21KO3S, MW 640.25) has higher water solubility compared to its ammonium counterpart due to potassium's smaller ionic radius and stronger ionic interactions. This makes potassium salts preferable in aqueous formulations .

- Ammonium henicosafluorodecanesulphonate (estimated MW ~619.2 g/mol) likely exhibits lower thermal stability than potassium salts, as ammonium cations decompose at elevated temperatures, releasing ammonia gas .

Anionic Variations: Sulfonate vs. Carboxylate

Perfluorinated sulfonates and carboxylates differ in their acid strength and environmental persistence:

- Ammonium heptadecafluorononanoate (C9H4F17NO2, MW 481.10) contains a carboxylate (-COO<sup>-</sup>) group. Carboxylates are weaker acids (pKa ~0.5–2.5) compared to sulfonates (pKa < -1), making sulfonates more resistant to hydrolysis .

- Sulfonates like this compound are more persistent in the environment due to their stronger C-S bonds and resistance to biodegradation .

Chain Length and Fluorination Degree

- Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate (C8F17SO3<sup>-</sup>·NH4(C2H5OH)2<sup>+</sup>): With an 8-carbon chain and 17 fluorines, this compound has lower hydrophobicity and shorter environmental half-life than the 10-carbon, 21-fluorine this compound .

- Ammonium perfluorononanoate (C9F17COO<sup>-</sup>NH4<sup>+</sup>): The shorter chain length reduces its surfactant efficiency but improves biodegradability compared to longer-chain analogs .

Non-Fluorinated Analogues

- Ammonium 2-naphthalenesulfonate (C10H11NO3S, MW 225.26): The absence of fluorine atoms results in lower chemical resistance and higher biodegradability, limiting its utility in harsh environments .

Table 1. Key Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | C10H4F21NO3S | ~619.2 (estimated) | 21 | Not available | Surfactants, coatings |

| Potassium henicosafluorodecanesulphonate | C10H2F21KO3S | 640.25 | 21 | 2806-16-8 | Firefighting foams, electronics |

| Ammonium heptadecafluorononanoate | C9H4F17NO2 | 481.10 | 17 | 222-906-7 | Textile treatments, surfactants |

| Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate | C8F17SO3<sup>-</sup>·NH4(C2H5OH)2<sup>+</sup> | Not available | 17 | 93894-68-9 | Industrial cleaners |

Environmental and Regulatory Considerations

This compound shares the environmental challenges common to PFAS, including bioaccumulation and resistance to degradation. The Pharos Project highlights potassium henicosafluorodecanesulphonate (EINECS 220-544-4) as a compound of concern due to its persistence . Regulatory trends, such as the EU’s restriction on perfluorooctanesulfonic acid (PFOS), suggest increasing scrutiny of long-chain PFAS like this compound .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ammonium henicosafluorodecanesulphonate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and fluorination of alkane precursors, followed by ammonium salt formation. Reaction efficiency depends on fluorination catalysts (e.g., HF or SF₄) and temperature control (120–150°C). AI-driven synthesis planning (e.g., PubChem/CAS tools) can optimize precursor selection and reaction pathways . Purity is enhanced via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Monitor fluorination completeness using <sup>19</sup>F NMR to detect residual unreacted intermediates .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility (tested in water/organic solvents via gravimetry), thermal stability (TGA/DSC up to 300°C), and surface activity (tensiometry). For structural validation, use FT-IR (S=O stretching at 1150–1250 cm⁻¹) and XPS to confirm fluorine content (F1s peak at 689–692 eV). CAS databases provide reference spectra for cross-validation .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Ion-pair chromatography (IPC) with UV/fluorescence detection is preferred. Use sodium 1-decanesulfonate as an ion-pairing agent (USP guidelines) . LC-MS/MS identifies perfluoroalkyl acid (PFAA) impurities (e.g., PFDA or PFOS derivatives). Calibrate with certified reference materials (CRMs) validated under ISO 17034 .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from exposure models (in vitro vs. in vivo) or metabolite variability. Conduct comparative studies using standardized OECD Test Guidelines (e.g., TG 471 for mutagenicity). Cross-reference ECHA’s SVHC (Substances of Very High Concern) assessments for PFDA analogs, which highlight hepatotoxicity thresholds . Use pharmacokinetic modeling to reconcile dose-response differences, accounting for bioaccumulation in lipid-rich tissues .

Q. What experimental designs are effective for evaluating the environmental persistence of this compound?

- Methodological Answer : Apply OECD 307/308 guidelines for soil/water degradation studies. Use <sup>14</sup>C-labeled analogs to track mineralization rates. For aquatic systems, measure half-life under UV irradiation (simulating photolytic degradation) and assess bioaccumulation factors in model organisms (e.g., Daphnia magna). ECHA’s PNEC (Predicted No-Effect Concentration) frameworks provide baseline thresholds for ecotoxicological risk .

Q. How can the stability of this compound in high-temperature or acidic conditions be systematically tested?

- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 40–80°C and pH 1–3. Monitor decomposition via HPLC-UV for sulfonate backbone integrity. For thermal resistance, combine TGA with evolved gas analysis (EGA-MS) to identify volatile fluorinated byproducts (e.g., HF or PFCA fragments) . Compare results with structurally similar perfluoroalkyl sulfonates (e.g., PFOS derivatives) to infer degradation pathways .

Q. What strategies mitigate interference from this compound in multi-component analytical matrices?

- Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SAX) to isolate the compound from complex samples. For mass spectrometry, employ differential mobility separation (DMS) to resolve isobaric interferences. Validate recovery rates using isotopically labeled internal standards (e.g., <sup>13</sup>C-PFDA) .

Methodological Notes

- Data Validation : Cross-check experimental results with ECHA’s Registered Substances database for regulatory compliance .

- Safety Protocols : Adopt NIOSH/OSHA guidelines for handling fluorinated compounds, including fume hoods and HF-neutralizing gels .

- Collaborative Tools : Leverage AI platforms (e.g., ChemIDplus) for predictive toxicity modeling and reaction hazard assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。